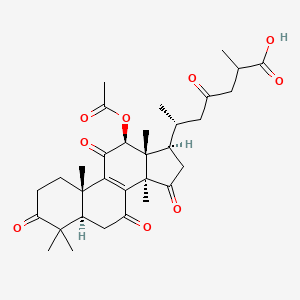

Ganoderic Acid F

説明

ganoderic acid F has been reported in Ganoderma lucidum with data available.

isolated from Ganoderma lucidum; structure in first source

特性

IUPAC Name |

(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNWXLKMWWVBT-AIMUVTGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316734 | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-15-7 | |

| Record name | Ganoderic acid F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Ganoderic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of Ganoderic Acid F and its deacetylated form (Deacetyl Ganoderic Acid F), with a focus on its anti-cancer, anti-inflammatory, anti-angiogenic, and hepatoprotective properties. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the underlying molecular signaling pathways.

Introduction

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive compounds, among which the triterpenoids, particularly Ganoderic acids, are prominent. Ganoderic Acid F (GA-F) has emerged as a compound of interest due to its potent and varied biological effects. These activities stem from its ability to modulate critical cellular processes, including cell proliferation, apoptosis, inflammation, and angiogenesis.[1] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the exploration and development of natural products for therapeutic applications.

Anti-Cancer Activity

Ganoderic Acid F exhibits significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity and Anti-Proliferative Effects

The cytotoxic potential of Ganoderic Acid F has been evaluated in various cancer cell lines, with IC50 values indicating its efficacy.

Table 1: Cytotoxicity of Ganoderic Acid F in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| HeLa | Cervical Carcinoma | 19.5 | 48 | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [3] |

Molecular Mechanisms of Anti-Cancer Activity

Ganoderic Acid F exerts its anti-cancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways, which are crucial for cancer cell growth and invasion.[3]

Anti-Inflammatory Activity

Deacetyl Ganoderic Acid F (DeGA F), a derivative of Ganoderic Acid F, has demonstrated potent anti-inflammatory properties, particularly in the context of neuroinflammation.[4]

Inhibition of Inflammatory Mediators

DeGA F effectively reduces the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 2: Anti-inflammatory Effects of Deacetyl Ganoderic Acid F in LPS-stimulated BV-2 Microglia

| Inflammatory Mediator | Effect | Effective Concentration (µg/mL) | Citation |

| Nitric Oxide (NO) | Significant inhibition | 2.5 & 5 | [4] |

| iNOS | Inhibition of expression | 2.5 & 5 | [4] |

| TNF-α | Significant inhibition of secretion | 2.5 & 5 | [4] |

| IL-6 | Significant inhibition of secretion | 2.5 & 5 | [4] |

Molecular Mechanisms of Anti-Inflammatory Activity

The anti-inflammatory effects of DeGA F are primarily mediated through the inhibition of the NF-κB signaling pathway. DeGA F treatment leads to decreased phosphorylation of IKK and IκB, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4]

References

- 1. n-genetics.com [n-genetics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acid F: A Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid F is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, valued for its purported health-promoting and therapeutic properties. Modern scientific investigation has identified a vast array of bioactive compounds within Ganoderma lucidum, with the ganoderic acids being among the most pharmacologically significant.

This technical guide provides a comprehensive overview of the structure elucidation, characterization, and biological activities of Ganoderic Acid F. It is intended to serve as a resource for researchers and professionals in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this complex natural product. The guide details the spectroscopic methods used for its structural determination, protocols for its isolation, and an in-depth look at its known mechanisms of action, particularly its influence on key cellular signaling pathways.

Chemical and Physical Properties

Ganoderic Acid F is a C32 triterpenoid characterized by a lanostane (B1242432) skeleton. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₄₂O₉ | [1] |

| Molecular Weight | 570.7 g/mol | [1] |

| CAS Number | 98665-15-7 | [1] |

| IUPAC Name | (12β)-12-(acetyloxy)-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid | [2] |

| Appearance | Not specified in detail in the provided results, but typically a white or off-white crystalline solid. | |

| Solubility | Soluble in DMSO and other organic solvents. |

Structure Elucidation

The intricate structure of Ganoderic Acid F has been elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Note: While the use of ¹H and ¹³C NMR spectroscopy is consistently cited for the structure elucidation of ganoderic acids, a complete and publicly available dataset of chemical shifts and coupling constants specifically for Ganoderic Acid F could not be definitively located in the reviewed literature. The following table is a template that would be populated with such data upon its availability.

Table 1: NMR Spectroscopic Data for Ganoderic Acid F

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| ... | ... | ... |

Table 2: Mass Spectrometry Data for Ganoderic Acid F

Mass spectrometry has been instrumental in determining the molecular weight and fragmentation pattern of Ganoderic Acid F, providing crucial evidence for its chemical structure.

| Ionization Mode | Observed m/z | Interpretation | Reference |

| Positive Ion Mode | 571.30, 572.30 | [M+H]⁺ | |

| Positive Ion Mode | [M-nH₂O + H]⁺ | Loss of water molecules | [3] |

| Positive Ion Mode | [M-nH₂O + H-130]⁺ | Characteristic cleavage of the side chain | [3] |

Experimental Protocols

The isolation and purification of Ganoderic Acid F from the fruiting bodies of Ganoderma lucidum is a multi-step process requiring careful execution of extraction and chromatographic techniques.

Isolation and Purification of Ganoderic Acid F

A generalized workflow for the isolation of ganoderic acids is presented below. Specific details may vary between different research groups.

Figure 1. General workflow for the isolation of Ganoderic Acid F.

Detailed Methodologies:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a polar solvent such as 95% ethanol. This is often performed at an elevated temperature (e.g., 80°C) to increase extraction efficiency. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the triterpenoids.[3]

-

Concentration: The resulting ethanolic extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate the triterpenoids from more polar compounds. A common system involves partitioning between ethyl acetate and water, where the triterpenoids will preferentially move into the organic phase.

-

Column Chromatography: The triterpenoid-enriched fraction is further purified using column chromatography. Silica gel is a common stationary phase, with a gradient elution system of solvents like chloroform (B151607) and acetone.[3]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reversed-phase HPLC (e.g., using a C18 column) with a mobile phase gradient of acetonitrile and water.[3] Fractions containing Ganoderic Acid F are collected and the solvent is evaporated.

-

Structure Confirmation: The purity and identity of the isolated Ganoderic Acid F are confirmed using analytical techniques such as NMR and MS.[3]

Biological Activity and Signaling Pathways

Ganoderic Acid F has been shown to possess a range of biological activities, with its anti-tumor and anti-inflammatory properties being the most extensively studied.

Anti-Tumor and Anti-Metastatic Effects

Ganoderic Acid F exhibits cytotoxic effects against various cancer cell lines. Its anti-tumor and anti-metastatic activities are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. Ganoderic acids, including Ganoderic Acid F, have been shown to inhibit the NF-κB signaling pathway. This inhibition leads to the downregulation of NF-κB target genes that are involved in inflammation, cell proliferation, and angiogenesis.

Figure 2. Inhibition of the NF-κB signaling pathway by Ganoderic Acid F.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Ganoderic Acid F has been shown to inhibit angiogenesis. This anti-angiogenic effect is, in part, mediated by the inhibition of the NF-κB pathway, which leads to the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Figure 3. Mechanism of angiogenesis inhibition by Ganoderic Acid F.

Conclusion

Ganoderic Acid F is a promising bioactive triterpenoid from Ganoderma lucidum with significant potential for therapeutic applications, particularly in oncology and inflammatory diseases. Its structure has been elucidated through modern spectroscopic methods, and protocols for its isolation are well-established. The biological activity of Ganoderic Acid F is underpinned by its ability to modulate key cellular signaling pathways, including the NF-κB pathway, thereby affecting processes such as cell proliferation, angiogenesis, and inflammation.

Further research is warranted to fully elucidate the complete spectroscopic profile of Ganoderic Acid F and to explore its full therapeutic potential through preclinical and clinical studies. This in-depth understanding will be crucial for the development of novel drugs derived from this fascinating natural product.

References

In Vitro Anti-inflammatory Effects of Deacetyl Ganoderic Acid F: A Technical Guide

Abstract: Deacetyl Ganoderic Acid F (DeGA F), a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical document provides an in-depth overview of the in vitro anti-inflammatory effects of DeGA F, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated murine microglial cells.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of Deacetyl Ganoderic Acid F is primarily attributed to its ability to suppress the activation of the NF-κB pathway, a central regulator of the inflammatory response.[1][4][5] In an inflammatory context, such as stimulation by bacterial lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes.

DeGA F exerts its inhibitory effect by preventing the phosphorylation of key upstream regulators, specifically IκB kinase (IKK) and the inhibitor of κB (IκB).[1][2][4] This action blocks the subsequent degradation of IκB, which is responsible for sequestering the NF-κB p65 subunit in the cytoplasm. Consequently, the nuclear translocation of p65 is inhibited, preventing it from binding to DNA and initiating the transcription of target genes like iNOS, COX-2, and various pro-inflammatory cytokines.[1][4]

Caption: DeGA F inhibits the LPS-induced NF-κB signaling pathway.

Quantitative Analysis of Anti-inflammatory Effects

In vitro studies using the murine microglial cell line BV-2 have quantified the potent effects of DeGA F on key inflammatory markers following LPS stimulation. DeGA F was shown to be non-toxic to these cells at effective concentrations.[4][6]

Table 1: Effect of DeGA F on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells

| Mediator | Assay | DeGA F Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | Griess Assay | 2.5 & 5 µg/mL | Significantly inhibited LPS-induced NO production.[1][4] | [1][4] |

| iNOS (protein) | Western Blot | 2.5 & 5 µg/mL | Inhibited the upregulation of iNOS protein levels.[4] | [4] |

| iNOS (mRNA) | qPCR | 2.5 & 5 µg/mL | Markedly decreased mRNA levels by ~3.6-fold and ~2.1-fold, respectively.[4] | [4] |

| COX-2 (protein) | Western Blot | 2.5 & 5 µg/mL | Inhibited the upregulation of COX-2 protein levels.[4] | [4] |

| COX-2 (mRNA) | qPCR | 2.5 & 5 µg/mL | Markedly decreased mRNA levels by ~2.7-fold and ~2.3-fold, respectively.[4] |[4] |

Table 2: Effect of DeGA F on Pro-inflammatory Cytokines in LPS-Stimulated BV-2 Cells

| Cytokine | Measurement | DeGA F Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| TNF-α | Secretion (ELISA) | 2.5 & 5 µg/mL | Significantly attenuated the secretion of TNF-α.[1][4] | [1][4][7] |

| mRNA (qPCR) | 2.5 & 5 µg/mL | Effectively suppressed the upregulation of TNF-α mRNA levels.[4] | [4][7] | |

| IL-6 | Secretion (ELISA) | 2.5 & 5 µg/mL | Significantly attenuated the secretion of IL-6.[1][4] | [1][4][7] |

| mRNA (qPCR) | 2.5 & 5 µg/mL | Effectively suppressed the upregulation of IL-6 mRNA levels.[4] | [4][7] |

| IL-1β | mRNA (qPCR) | 2.5 & 5 µg/mL | Effectively suppressed the upregulation of IL-1β mRNA levels.[4] |[4][7] |

Experimental Protocols

The following section details the generalized methodologies for assessing the in vitro anti-inflammatory effects of Deacetyl Ganoderic Acid F.

Caption: Generalized workflow for in vitro anti-inflammatory screening.

3.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell lines such as RAW 264.7 or murine microglial cells like BV-2 are commonly used.[1][5]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Seeding: Cells are seeded into appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight.[5][8]

-

Treatment Protocol: Cells are pre-treated with various non-toxic concentrations of DeGA F for 1-2 hours. Subsequently, inflammation is induced by adding LPS (e.g., 200 ng/mL - 1 µg/mL) and incubating for an additional 24 hours.[4][5][8]

3.2. Cell Viability Assay (CCK-8)

-

Objective: To determine the non-toxic concentration range of DeGA F.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of DeGA F for 24 hours.[4][6]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

3.3. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the production of NO by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.[1][4]

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant after the treatment period.[8]

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[8]

-

3.4. Cytokine Quantification (ELISA)

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[4][7]

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6).[4][9]

-

Follow the manufacturer's protocol, which typically involves adding supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies, a substrate solution, and a stop solution.[10]

-

Measure the absorbance at the specified wavelength and determine cytokine concentrations based on the standard curve.

-

3.5. Gene Expression Analysis (Quantitative Real-Time PCR)

-

Objective: To quantify the relative mRNA expression levels of genes encoding inflammatory mediators.

-

Procedure:

-

RNA Extraction: After treatment, wash cells with PBS and lyse them to extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers (for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene like GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

3.6. Western Blot Analysis

-

Objective: To detect the protein levels of inflammatory mediators (iNOS, COX-2) and key components of the NF-κB pathway (p-IKK, p-IκB, nuclear p65).[1][4]

-

Procedure:

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic protein extraction using a specialized kit.[1]

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with non-fat milk or BSA, then incubate with primary antibodies specific to the target proteins overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

The in vitro evidence strongly supports Deacetyl Ganoderic Acid F as a potent anti-inflammatory agent. Its primary mechanism of action is the targeted suppression of the LPS-induced inflammatory cascade through the inhibition of the NF-κB signaling pathway.[1][4][5] By significantly reducing the production and expression of key pro-inflammatory mediators such as NO, iNOS, COX-2, TNF-α, and IL-6, DeGA F demonstrates considerable therapeutic potential for inflammatory-related diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo | MDPI [mdpi.com]

- 2. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acid F: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Ganoderic Acid F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anti-angiogenic and anti-tumor activities. This technical guide provides a comprehensive overview of the current understanding of Ganoderic Acid F's role in inhibiting angiogenesis, including its proposed mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for its investigation. The information presented herein is intended to facilitate further research and development of Ganoderic Acid F as a potential therapeutic agent.

Introduction to Ganoderic Acid F

Ganoderic Acid F is a member of the large family of ganoderic acids, which are highly oxidized triterpenoids found in Ganoderma lucidum (Reishi mushroom).[1] These compounds are recognized for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[2] Ganoderic Acid F is structurally characterized as a lanostane-type triterpenoid.[3] Its anti-angiogenic properties make it a compound of significant interest in the field of oncology drug discovery.[2][4][5]

Mechanism of Action: Inhibition of Angiogenesis

The precise molecular mechanism by which Ganoderic Acid F inhibits angiogenesis is an active area of research. However, current evidence strongly suggests that its primary mode of action involves the downregulation of key pro-angiogenic signaling pathways, particularly the Vascular Endothelial Growth Factor (VEGF) pathway.

The VEGF Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis. It is initiated by the binding of VEGF-A to its receptor, VEGF Receptor 2 (VEGFR-2), on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of VEGFR-2, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and the formation of new blood vessels.

Proposed Mechanism of Ganoderic Acid F

While direct experimental evidence for Ganoderic Acid F's interaction with every component of the VEGF pathway is still being elucidated, the available data points to the following proposed mechanism:

-

Inhibition of VEGF Secretion: Studies on Ganoderma lucidum extracts and related ganoderic acids have shown a reduction in the secretion of VEGF from cancer cells.[6][7][8][9] This is likely a primary mechanism for Ganoderic Acid F's anti-angiogenic effect. By reducing the availability of the VEGF ligand, Ganoderic Acid F indirectly prevents the activation of VEGFR-2.

-

Downregulation of NF-κB Signaling: Research on a closely related compound, Ganoderic Acid Me, has demonstrated that it down-regulates the expression of VEGF by inhibiting the NF-κB signaling pathway.[10][11] The NF-κB transcription factor is a known regulator of VEGF gene expression. It is highly probable that Ganoderic Acid F shares this mechanism of action.

Although direct inhibition of VEGFR-2 phosphorylation by Ganoderic Acid F has not been explicitly demonstrated in the reviewed literature, its impact on VEGF availability strongly supports its role as a potent angiogenesis inhibitor.

References

- 1. Frontiers | Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum [frontiersin.org]

- 2. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 5. plantaanalytica.com [plantaanalytica.com]

- 6. Antitumor and anti-angiogenic activity of Ganoderma lucidum polysaccharides peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderma lucidum suppresses angiogenesis through the inhibition of secretion of VEGF and TGF-beta1 from prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderma lucidum inhibits proliferation of human ovarian cancer cells by suppressing VEGF expression and up-regulating the expression of connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antitumor Properties of Ganoderic Acid F

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma lucidum, a mushroom revered in traditional Asian medicine, is a rich source of bioactive compounds, prominent among which are the lanostane-type triterpenoids known as Ganoderic Acids (GAs).[1][2] These molecules have garnered significant scientific interest for their wide array of pharmacological activities, including potent antitumor effects.[3][4] This technical guide focuses on Ganoderic Acid F (GAF) and its closely related analogue, Ganoderiol F, detailing their mechanisms of action, effects on key cellular signaling pathways, and demonstrated efficacy against various cancer cell lines. The objective is to provide a comprehensive resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Core Antitumor Mechanisms of Action

Ganoderic Acid F and its related compounds exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis, and by inhibiting pathways associated with cell proliferation and metastasis.

Induction of Cell Cycle Arrest

A hallmark of cancer is the dysregulation of the cell cycle, leading to uncontrolled proliferation.[5] Ganoderiol F, a compound purified from Ganoderma leucocontextum, has been shown to mediate the suppression of breast cancer cell viability by inducing cell cycle arrest.[6][7]

Studies on MDA-MB-231 human breast cancer cells demonstrated that treatment with Ganoderiol F leads to an accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.[6] This G1 phase arrest is achieved by down-regulating the expression of key cell cycle-associated proteins, including Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6.[6][7] The inhibition of the Cyclin D-CDK4/CDK6 and Cyclin E-CDK2 complexes is crucial, as these complexes are responsible for phosphorylating the Retinoblastoma protein (pRb), a necessary step for cells to transition from the G1 to the S phase.[8] By inhibiting CDK4/CDK6, Ganoderiol F effectively halts cell cycle progression at the G1 checkpoint.[6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. Ganoderic acids have been shown to trigger apoptosis through mitochondria-mediated signaling pathways.[3]

Ganoderiol F treatment in MDA-MB-231 cells leads to the upregulation of the pro-apoptotic protein Foxo3 and the downregulation of several anti-apoptotic proteins, including c-Myc, Bcl-2, and Bcl-w.[6][7] The downregulation of Bcl-2 family proteins can decrease the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade (specifically caspase-3 and -9) and ultimately results in apoptosis.[3]

Inhibition of Proliferation and Metastasis

Beyond cell cycle arrest and apoptosis, ganoderic acids also exhibit anti-proliferative and anti-metastatic activities. Structurally related compounds like Ganoderic Acid A and H have been shown to suppress the growth and invasive behavior of highly invasive MDA-MB-231 breast cancer cells.[9][10] This effect is mediated through the inhibition of key transcription factors, namely Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[9][10]

NF-κB is a critical regulator of inflammation, cell survival, and invasion.[11] Its inhibition can lead to the suppression of urokinase-type plasminogen activator (uPA), an enzyme heavily involved in the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis.[9] Deacetyl Ganoderic Acid F has also been shown to inhibit the NF-κB pathway in the context of inflammation.[12][13]

Key Signaling Pathways Modulated by Ganoderic Acid F

The antitumor effects of Ganoderic Acid F are orchestrated through the modulation of several interconnected signaling pathways.

Cell Cycle and Apoptosis Regulatory Pathway

The primary mechanism of Ganoderic Acid F and its analogues involves the disruption of the cell cycle machinery and the activation of the intrinsic apoptotic pathway. A central node in this regulation is the proto-oncogene c-Myc. Ganoderiol F treatment decreases c-Myc expression, which in turn leads to reduced Cyclin D expression.[6] This action, combined with the direct downregulation of CDK4/CDK6, prevents G1-S phase transition.[6] The concurrent downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors like Foxo3 pushes the cell towards apoptosis.[6][7]

Caption: Signaling cascade of Ganoderiol F leading to cell cycle arrest and apoptosis.

NF-κB and MAPK Signaling Pathways

While less specifically detailed for GAF itself, other ganoderic acids are known to inhibit NF-κB and AP-1 signaling, which are crucial for cancer cell growth and invasion.[10] Additionally, ganoderic acids have been shown to suppress the MAPK (ERK, JNK, p38) signaling pathways in other disease models like renal fibrosis, suggesting a potential mechanism in cancer that warrants further investigation.[14][15] Inhibition of these pathways can reduce the expression of inflammatory cytokines and matrix metalloproteinases (MMPs), thereby hindering tumor progression and metastasis.[3][16]

Quantitative Efficacy Data

The in vitro potency of Ganoderic Acid F and its related compounds is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cancer cell growth.

Table 1: In Vitro Cytotoxicity of Ganoderic Acid F and Related Compounds

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Ganoderic Acid F | HeLa | Cervical Carcinoma | 19.5 | 48 hours | [17] |

| Ganoderiol F | MDA-MB-231 | Breast Cancer | ~14.51 - 51.12 (µg/mL)¹ | 48 hours | [6] |

| Ganoderiol F | MDA-MB-468 | Breast Cancer | Varies (Dose-dependent) | 48 hours | [6] |

| Ganoderiol F | SK-BR-3 | Breast Cancer | Varies (Dose-dependent) | 48 hours | [6] |

| Ganoderiol F | MCF-7 | Breast Cancer | Varies (Dose-dependent) | 48 hours | [6] |

| Ganoderiol F | 4T1 | Murine Breast Cancer | Varies (Dose-dependent) | 48 hours | [6] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 hours | [5] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 hours |[5] |

¹ Note: The IC50 for Ganoderiol F was reported for chromatographic fractions showing potent activity, not for the fully isolated compound in µM.

Table 2: Effect of Ganoderiol F on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| Control | 55.0% (approx.) | 35.0% (approx.) | 10.0% (approx.) | [6] |

| Ganoderiol F (44 µM, 48h) | 72.5% (approx.) | 20.0% (approx.) | 8.0% (approx.) | [6] |

| Change | +17.5% | -15.0% | -2.0% |[6] |

Experimental Protocols

The following are generalized protocols for key experiments used to determine the antitumor properties of Ganoderic Acid F, based on standard methodologies cited in the literature.[2][5][6][18]

Cell Viability (MTT) Assay

This protocol determines the concentration of GAF required to inhibit cancer cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate overnight (~16-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[18]

-

Treatment: Prepare serial dilutions of Ganoderic Acid F in complete medium. Replace the existing medium with 100 µL of the GAF dilutions. Include wells for vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of GAF (e.g., 22 µM, 44 µM) and a vehicle control for a specified time (e.g., 48 hours).[6]

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting PI at 488 nm and measuring emission at ~617 nm.

-

Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]

Western Blot Analysis

This protocol detects the expression levels of specific proteins involved in cell cycle and apoptosis.

-

Cell Lysis: After treatment with GAF, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using SDS-PAGE.[6]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, c-Myc, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

Caption: In vitro workflow for evaluating the antitumor activity of Ganoderic Acid F.

Conclusion and Future Perspectives

Ganoderic Acid F and its related triterpenoids from Ganoderma species demonstrate significant potential as antitumor agents.[17] The primary mechanisms involve the induction of G1 phase cell cycle arrest through the inhibition of the c-Myc/Cyclin D/CDK4/6 axis and the promotion of mitochondria-mediated apoptosis via modulation of Bcl-2 family proteins.[6] Furthermore, the inhibition of pro-survival and pro-metastatic signaling pathways like NF-κB highlights a broader scope of its anticancer activity.[10]

While current data, particularly for Ganoderiol F, is compelling, further research is required. Future studies should focus on:

-

Comprehensive Profiling: Elucidating the specific activity and IC50 values of pure Ganoderic Acid F across a wider panel of cancer cell lines.

-

Mechanism of Action: Deeper investigation into its effects on the PI3K/Akt and MAPK pathways, which are strongly implicated for other ganoderic acids.[19]

-

In Vivo Efficacy: Conducting robust preclinical in vivo studies using xenograft and syngeneic tumor models to validate the in vitro findings and assess safety and pharmacokinetics.[20]

-

Combination Therapies: Exploring the synergistic potential of Ganoderic Acid F with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The multifaceted mechanisms of Ganoderic Acid F make it a promising candidate for the development of a novel, targeted cancer therapy.

References

- 1. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

Ganoderic Acid F: A Technical Examination of Its Role in Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and potential mechanisms of Ganoderic Acid F concerning its effects on cancer cell proliferation and apoptosis. Ganoderic acids, a class of lanostane-type triterpenoids derived from the mushroom Ganoderma lucidum, are widely investigated for their therapeutic potential, particularly in oncology.[1][2] While research on many ganoderic acid derivatives is extensive, specific data on Ganoderic Acid F is more limited. Therefore, this document synthesizes the available information on Ganoderic Acid F and contextualizes it with data from structurally similar and well-studied ganoderic acids to provide a robust framework for future research and drug development.

Quantitative Data on Ganoderic Acid Efficacy

Quantitative analysis of a compound's cytotoxic effect is critical for evaluating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric. While specific IC50 values for Ganoderic Acid F are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of other prominent ganoderic acids against various human cancer cell lines to provide a comparative context.

| Ganoderic Acid Type | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [3] |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [3] | |

| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [3] | |

| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [3] | |

| Ganoderic Acid DM | A549 | Non-small cell lung cancer | Data not specified | 48 | [4] |

| NCI-H460 | Non-small cell lung cancer | Data not specified | 48 | [4] | |

| Ganoderic Acid T | 95-D | Metastatic Lung Cancer | Not specified, but induced apoptosis | 48 | [5] |

Core Mechanisms: Cell Proliferation and Apoptosis

Ganoderic acids typically exert their anti-cancer effects through a multi-pronged approach that includes inducing cell cycle arrest to halt proliferation and triggering programmed cell death (apoptosis).

Inhibition of Cell Proliferation and Cell Cycle Arrest

Several ganoderic acids have been shown to arrest the cell cycle at various phases. For instance, Ganoderiol F, a related triterpene, induces G1 phase arrest by down-regulating key proteins like cyclin D1, CDK4, and CDK6.[6] Similarly, Ganoderic Acid A arrests the cell cycle in the G0/G1 phase in hepatocellular carcinoma cells.[7] This disruption of the cell cycle prevents cancer cells from replicating, thereby inhibiting tumor growth.

Induction of Apoptosis

Apoptosis is a critical mechanism for eliminating cancerous cells. Many ganoderic acids, including Ganoderic Acid T and DM, are known to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[4][5][8] This process involves the disruption of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes, which are the executioners of cell death.[8][9]

Signaling Pathways Modulated by Ganoderic Acids

The effects of ganoderic acids on cell fate are controlled by complex intracellular signaling pathways. While the specific pathways modulated by Ganoderic Acid F require further investigation, research on related compounds points to several key networks.

Intrinsic Apoptosis Pathway

The mitochondrial pathway is a central target for many anti-cancer compounds. Ganoderic acids typically initiate this pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm.[8] This event triggers the formation of the apoptosome and activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8]

Caption: General intrinsic apoptosis pathway often targeted by ganoderic acids.

Potential Regulation of the p53-MDM2 Pathway

The tumor suppressor protein p53 is a master regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by its negative regulator, MDM2. Virtual screening studies have predicted that Ganoderic Acid F may have a binding affinity for the MDM2 protein.[10] By binding to MDM2, Ganoderic Acid F could potentially inhibit the MDM2-p53 interaction. This would prevent the degradation of p53, allowing it to accumulate, activate target genes like p21 (cell cycle arrest) and Bax (apoptosis), and ultimately suppress tumor growth.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

review of Ganoderic Acid F pharmacological activities

An In-depth Technical Guide to the Pharmacological Activities of Ganoderic Acid F

Introduction

Ganoderic acids are a class of highly oxidized lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional medicine in Asia, revered for its purported health-promoting and longevity-enhancing properties.[1][2][3] Modern scientific inquiry has sought to validate these claims by identifying the specific bioactive compounds responsible for its therapeutic effects. Among the most significant of these are the ganoderic acids, with over 150 distinct triterpenes isolated and characterized.[4]

Ganoderic Acid F (GA-F), alongside its close derivatives, has attracted considerable attention for its diverse and potent pharmacological activities.[4] This technical guide provides a comprehensive review of the current state of research on Ganoderic Acid F, focusing on its principal pharmacological effects, including anti-tumor, anti-inflammatory, hepatoprotective, and antiviral activities.[5][6] The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Anti-Tumor and Anti-Metastatic Activity

Ganoderic Acid F has demonstrated significant anti-tumor and anti-metastatic properties across various cancer cell lines.[5] Its mechanism of action is multifaceted, involving the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis, the process by which tumors form new blood vessels to support their growth.[5]

Quantitative Data on Anti-Tumor Efficacy

The cytotoxic effects of Ganoderic Acid F and its related compounds have been quantified in several studies. This data is crucial for comparing its potency against different cancer types and for establishing dose-response relationships.

| Compound | Cell Line | Cancer Type | Observed Effect | Reference(s) |

| Ganoderic Acid F | HeLa | Human Cervical Carcinoma | IC₅₀: 19.5 μM (after 48 hours) | [5] |

| Ganoderic Acid T | 95-D | Human Lung Cancer | Suppressed tumor growth in vivo (athymic mice) | [1] |

| Ganoderic Acid Me | HCT-116 p53(+/+) & p53(-/-) | Colon Cancer | Reversed multidrug resistance, induced apoptosis | [1] |

| Ganoderic Acid DM | Breast Cancer Cells | Breast Cancer | Inhibited cell proliferation and colony formation | [2] |

Signaling Pathways in Anti-Cancer Activity

Ganoderic acids exert their anti-cancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and invasion. One of the key mechanisms is the induction of apoptosis through a mitochondria-mediated pathway, which involves the release of cytochrome c.[1] Furthermore, ganoderic acids have been shown to inhibit the activation of transcription factors like NF-κB and AP-1, which are pivotal in promoting cancer cell growth and metastasis.[1]

A proposed mechanism involves the p53-MDM2 pathway. Virtual screening studies have predicted that Ganoderic Acid F has a potential affinity for the MDM2 protein (Kᵢ = 212 nM), suggesting it may disrupt the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the IC₅₀ value of Ganoderic Acid F in cancer cell lines.

1. Materials:

-

Cancer cell line (e.g., HeLa)[5]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Ganoderic Acid F

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates and a microplate reader

2. Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.[8]

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Ganoderic Acid F. Control wells receive medium with vehicle only. The plates are then incubated for a specified period (e.g., 48 hours).[5][8]

-

MTT Incubation: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the concentration of Ganoderic Acid F.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Ganoderic Acid F and its deacetylated form, Deacetyl Ganoderic Acid F (DeGA F), exhibit potent anti-inflammatory effects, primarily by modulating the NF-κB signaling pathway.[9][10]

Quantitative Data on Anti-Inflammatory Efficacy

The inhibitory effects of DeGA F on the production of key inflammatory mediators have been quantified in vitro.

| Compound | Biological System | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Reference(s) |

| Deacetyl GA-F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS | Significant inhibition at 2.5 & 5 µg/mL | [9][10][11] |

| Deacetyl GA-F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant inhibition of secretion at 2.5 & 5 µg/mL | [9][10][12] |

| Ganoderic Acid C1 | RAW 264.7 (macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC₅₀: 24.5 µg/mL | [10][13] |

Signaling Pathway: Inhibition of NF-κB Activation

Deacetyl Ganoderic Acid F has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells.[9][11] The mechanism involves the suppression of the NF-κB pathway. DeGA F treatment decreases the phosphorylation of IKK and IκBα. This action prevents the degradation of IκBα, which normally sequesters the NF-κB p65 subunit in the cytoplasm. As a result, the nuclear translocation of p65 is inhibited, leading to a downstream reduction in the expression of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[9][11]

Experimental Protocol: In Vitro Anti-inflammatory Screening

This protocol details the general workflow for assessing the anti-inflammatory activity of Ganoderic Acid F derivatives.[10]

1. Cell Culture and Viability:

-

Murine microglial cells (BV-2) or macrophages (RAW 246.7) are cultured in appropriate media.[10]

-

Prior to the assay, a cytotoxicity test (e.g., MTT assay) is performed to determine non-toxic concentrations of the test compound.[10]

2. Anti-inflammatory Assay:

-

Cells are seeded in 24- or 96-well plates and allowed to adhere.

-

Cells are pre-treated with various non-toxic concentrations of Deacetyl Ganoderic Acid F for 1-2 hours.[10]

-

Inflammation is induced by adding LPS (e.g., 200 ng/mL to 1 µg/mL).[10][11]

-

The plates are incubated for an additional 24 hours.

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement (Griess Assay): The cell culture supernatant is collected. The concentration of nitrite (B80452), a stable product of NO, is determined using the Griess reagent and a sodium nitrite standard curve.[10][11]

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

4. Western Blot Analysis:

-

To confirm the effect on signaling pathways, cell lysates are collected.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of IKK, IκBα, and p65, as well as iNOS.[11]

Hepatoprotective Effects

Ganoderic acids have shown promise in protecting the liver from injury, particularly alcohol-induced damage.[14] The protective mechanism involves the amelioration of oxidative stress and the regulation of lipid metabolism.[15]

Quantitative Data on Hepatoprotective Markers

Studies using alcohol-induced liver injury models in mice have demonstrated the beneficial effects of ganoderic acid-rich extracts.

| Parameter | Effect of Alcohol | Effect of Ganoderic Acid Intervention | Reference(s) |

| Serum ALT, AST | Increased | Significantly inhibited the increase | [15] |

| Serum TG, TC, LDL-C | Increased | Significantly inhibited the increase | [15] |

| Hepatic MDA, LDH | Increased | Decreased levels (reduced oxidative stress) | [15] |

| Hepatic GSH, SOD, CAT | Decreased | Increased levels (enhanced antioxidant defense) | [15] |

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, TG: Triglyceride, TC: Total Cholesterol, LDL-C: Low-Density Lipoprotein Cholesterol, MDA: Malondialdehyde, LDH: Lactate Dehydrogenase, GSH: Glutathione, SOD: Superoxide Dismutase, CAT: Catalase.

Experimental Protocol: Animal Model of Alcoholic Liver Injury

This protocol provides a general outline for an in vivo study.

1. Animal Model:

-

Male C57BL/6 mice are typically used.[16] Animals are acclimatized before the experiment.[17]

-

The model group receives excessive alcohol intake over a period of several weeks.

-

The treatment group receives alcohol along with oral administration of a Ganoderic Acid-rich extract or a specific compound like Ganoderic Acid A.[15]

2. Sample Collection and Biochemical Assays:

-

At the end of the experimental period, blood and liver samples are collected.

-

Serum levels of liver enzymes (ALT, AST) and lipids (TG, TC, LDL-C) are measured using an automatic biochemical analyzer.

-

Liver tissues are homogenized to measure markers of oxidative stress (MDA, LDH) and antioxidant enzyme activities (GSH, SOD, CAT) using commercially available kits.[15]

3. Histopathological Analysis:

-

A portion of the liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe pathological changes and lipid accumulation.

Antiviral Activity

Triterpenoids from Ganoderma lucidum, including ganoderic acids, have been identified as potential antiviral agents.[18] They have shown inhibitory activity against several viruses, including Human Immunodeficiency Virus (HIV-1) and Hepatitis B Virus (HBV).[18][19][20]

Ganoderiol F and ganodermanontriol (B1230169) have demonstrated anti-HIV-1 activity with an inhibition concentration of 7.8 μg/mL.[19] Studies have also shown that ganoderic acids can inhibit the replication of HBV in HepG2215 cells at a concentration of 8 μg/mL over an eight-day period.[18] The mechanism is believed to involve the inhibition of viral replication and, in the case of HBV, a reduction in liver damage.[18]

Conclusion

Ganoderic Acid F and its related triterpenoids are potent bioactive compounds with a broad spectrum of pharmacological activities. The evidence strongly supports their potential as therapeutic agents in the fields of oncology, inflammation, and liver disease. Their anti-tumor effects are mediated through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. Their anti-inflammatory properties are largely attributed to the suppression of the NF-κB pathway, reducing the production of inflammatory mediators. Furthermore, their ability to mitigate oxidative stress and regulate lipid metabolism underscores their hepatoprotective potential.

While the existing research is promising, further in-depth studies are required. Future work should focus on elucidating the precise molecular targets, conducting more extensive preclinical in vivo studies to establish efficacy and safety profiles, and exploring advanced drug delivery systems to improve the bioavailability of these compounds.[8] The continued investigation of Ganoderic Acid F holds significant promise for the development of novel, nature-derived therapeutics for a range of human diseases.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake | MDPI [mdpi.com]

- 15. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. e-century.us [e-century.us]

- 18. researchgate.net [researchgate.net]

- 19. Medicinal Fungi with Antiviral Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Ganoderic Acid F in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of neurodegenerative disease research is actively seeking novel therapeutic agents capable of modulating the complex pathologies underlying conditions such as Alzheimer's and Parkinson's disease. Among the promising natural compounds, Ganoderic Acid F, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a candidate with significant neuroprotective potential. This technical guide provides an in-depth analysis of the current scientific evidence surrounding Ganoderic Acid F, with a focus on its mechanisms of action, quantitative efficacy, and the experimental designs used to elucidate its effects.

Introduction to Ganoderic Acid F and its Neuroprotective Rationale

Ganoderic Acid F, and its closely studied derivative Deacetyl Ganoderic Acid F (DeGA F), belongs to the family of highly oxygenated lanostane-type triterpenoids derived from Ganoderma lucidum.[1][2] This mushroom has a long history in traditional medicine for treating conditions like dizziness and insomnia.[1][2] Modern pharmacological investigations have revealed the potent anti-inflammatory and immunoregulatory properties of Ganoderma extracts, with specific monomeric compounds like DeGA F now being investigated for their therapeutic potential in diseases where neuroinflammation is a key pathological feature.[1][2]

Neuroinflammation, largely mediated by microglial cells, is a critical factor in the onset and progression of neurodegenerative disorders.[2][3] In response to pathogenic stimuli, activated microglia release a cascade of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can lead to neuronal damage and death.[1] The therapeutic potential of Deacetyl Ganoderic Acid F lies in its ability to modulate these inflammatory pathways, thereby offering a neuroprotective effect.[1][2]

Quantitative Data on the Efficacy of Deacetyl Ganoderic Acid F

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Deacetyl Ganoderic Acid F (DeGA F), providing a clear comparison of its biological effects across different experimental models.

Table 1: In Vitro Efficacy of Deacetyl Ganoderic Acid F on Murine Microglial (BV-2) Cells

| Parameter Measured | Treatment Conditions | Concentration of DeGA F | Result | Reference |

| Cell Viability | DeGA F treatment for 24h | 2.5 and 5 µg/mL | No significant cytotoxicity observed. | [1] |

| Nitric Oxide (NO) Production | LPS (200 ng/mL) stimulation for 24h | 2.5 and 5 µg/mL | Significant inhibition of LPS-induced NO production. | [1][2] |

| iNOS mRNA Expression | LPS (200 ng/mL) stimulation | 2.5 and 5 µg/mL | Significant reduction in iNOS mRNA levels. | [1] |

| COX-2 mRNA Expression | LPS (200 ng/mL) stimulation | 2.5 and 5 µg/mL | Significant reduction in COX-2 mRNA levels. | [1] |

| TNF-α Secretion | LPS (200 ng/mL) stimulation for 24h | 2.5 and 5 µg/mL | Significant decrease in TNF-α secretion. | [2] |

| IL-6 Secretion | LPS (200 ng/mL) stimulation for 24h | 2.5 and 5 µg/mL | Significant decrease in IL-6 secretion. | [2] |

| TNF-α mRNA Expression | LPS (200 ng/mL) stimulation | 2.5 and 5 µg/mL | Significant reduction in TNF-α mRNA levels. | [2] |

| IL-6 mRNA Expression | LPS (200 ng/mL) stimulation | 2.5 and 5 µg/mL | Significant reduction in IL-6 mRNA levels. | [2] |

| IL-1β mRNA Expression | LPS (200 ng/mL) stimulation | 2.5 and 5 µg/mL | Significant reduction in IL-1β mRNA levels. | [2] |

| IL-10 mRNA Expression | LPS (200 ng/mL) stimulation | 2.5 and 5 µg/mL | No significant effect on IL-10 mRNA levels. | [2] |

Table 2: In Vivo Efficacy of Deacetyl Ganoderic Acid F

| Animal Model | Treatment Conditions | Parameter Measured | Result | Reference |

| Zebrafish Embryos | LPS stimulation | Nitric Oxide (NO) Production | Effective inhibition of NO production. | [1][2] |

| Mice | LPS stimulation | Serum TNF-α Levels | Suppression of serum TNF-α levels. | [1][2] |

| Mice | LPS stimulation | Serum IL-6 Levels | Suppression of serum IL-6 levels. | [1][2] |

| Mice | LPS stimulation | Microglia and Astrocyte Activation in the Brain | Reduced inflammatory response by suppressing activation. | [1][2] |

| Mice | LPS stimulation | NF-κB Activation in the Brain | Suppressed LPS-induced NF-κB activation. | [1][2] |

| Mice | LPS stimulation | Brain iNOS Protein Levels | Dramatically suppressed LPS-induced upregulation. | [2] |

| Mice | LPS stimulation | Brain p-Akt Protein Levels | Dramatically suppressed LPS-induced upregulation. | [2] |

| Mice | LPS stimulation | Brain p-IKKα/β Protein Levels | Dramatically suppressed LPS-induced upregulation. | [2] |

Signaling Pathways Modulated by Deacetyl Ganoderic Acid F

Deacetyl Ganoderic Acid F exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway

In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[1]

Deacetyl Ganoderic Acid F has been shown to inhibit the phosphorylation of both IKK and IκB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This mechanism effectively blocks the downstream expression of inflammatory cytokines and enzymes.

Caption: Deacetyl Ganoderic Acid F inhibits the NF-κB signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have demonstrated the neuroprotective effects of Deacetyl Ganoderic Acid F.

In Vitro Anti-inflammatory Assays

Murine microglial BV-2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pretreated with Deacetyl Ganoderic Acid F (at concentrations of 2.5 and 5 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) at a concentration of 200 ng/mL for 24 hours to induce an inflammatory response.[2]

Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. Following treatment, the CCK-8 solution is added to each well, and the absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the percentage of viable cells relative to an untreated control group.[1]

The concentration of nitrite, a stable metabolite of NO, in the cell culture medium is measured using the Griess reagent.[2] Equal volumes of culture supernatant and Griess reagent are mixed, and the absorbance is read at 540 nm.[2]

Total RNA is extracted from the BV-2 cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and IL-10 to quantify their mRNA expression levels.[2] Gene expression is normalized to a housekeeping gene such as GAPDH.

Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-IKK, p-IκB, and p65. Following incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2]

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Assays

-

Zebrafish: Zebrafish embryos are used to assess the effect of Deacetyl Ganoderic Acid F on LPS-induced NO production.[2]

-

Mice: An LPS-induced systemic inflammation model in mice is used to evaluate the in vivo anti-inflammatory effects of Deacetyl Ganoderic Acid F.[1][2]

Deacetyl Ganoderic Acid F is administered to the animals (e.g., via intraperitoneal injection in mice) prior to the induction of inflammation with LPS. Blood samples are collected to measure serum cytokine levels, and brain tissues are harvested for immunohistochemical and Western blot analyses.[2]

Brain sections are stained with antibodies against Iba-1 (a microglial marker) and GFAP (an astrocyte marker) to assess the extent of microglial and astrocyte activation.[2]

Protein extracts from brain tissue are analyzed by Western blot to determine the levels of iNOS, p-Akt, and p-IKKα/β.[2]

Conclusion and Future Directions

The current body of evidence strongly suggests that Deacetyl Ganoderic Acid F holds significant promise as a therapeutic agent for neurodegenerative diseases. Its ability to potently inhibit the NF-κB signaling pathway, thereby reducing the production of key pro-inflammatory mediators, provides a solid mechanistic basis for its neuroprotective effects. The quantitative data from both in vitro and in vivo studies consistently demonstrate its anti-inflammatory efficacy.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of Deacetyl Ganoderic Acid F is crucial for its development as a clinical candidate.

-

Efficacy in Chronic Neurodegenerative Disease Models: While the current studies have primarily utilized acute inflammation models, evaluating the long-term efficacy of Deacetyl Ganoderic Acid F in transgenic animal models of Alzheimer's and Parkinson's disease is a critical next step.

-

Target Identification and Validation: Further investigation into the direct molecular targets of Deacetyl Ganoderic Acid F will provide a more comprehensive understanding of its mechanism of action.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Deacetyl Ganoderic Acid F could lead to the discovery of compounds with enhanced potency and improved pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ganoderic Acid F from Fungal Mycelia

For Researchers, Scientists, and Drug Development Professionals